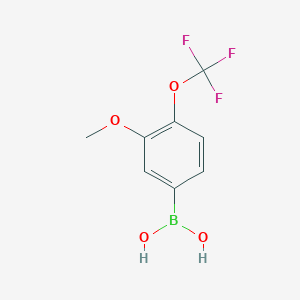

3-Methoxy-4-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-7-4-5(9(13)14)2-3-6(7)16-8(10,11)12/h2-4,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTGEHAWZFDFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid is in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This compound acts as a boron reagent that enables the coupling of aryl halides with various nucleophiles. It is particularly valued for its ability to participate in site-selective reactions, enhancing yield and selectivity in complex molecule synthesis .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Boronic Acid | Yield (%) | Conditions |

|---|---|---|

| This compound | 85 | Aqueous THF, Pd catalyst |

| 4-(Trifluoromethyl)phenylboronic acid | 75 | Aqueous THF, Pd catalyst |

| 4-Methoxyphenylboronic acid | 70 | Aqueous THF, Pd catalyst |

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that this compound may inhibit specific kinases associated with cancer progression. The compound's trifluoromethoxy group enhances its interaction with biological targets, making it a candidate for developing new anticancer agents .

Case Study: Kinase Inhibition

In enzyme interaction studies, this compound demonstrated effective inhibition of the Aurora kinase family, which play a crucial role in cell division. The inhibition was quantified using IC50 values, indicating potential therapeutic applications in cancer treatment.

Materials Science

Development of Functional Materials

The compound has been employed in synthesizing functional materials for electronic applications. For instance, it can be used to prepare thiazole derivatives suitable for printable electronics. The incorporation of the trifluoromethoxy group enhances the electronic properties of the resulting materials .

Binding Studies

Diagnostics Applications

The unique binding properties of boronic acids allow them to interact selectively with diols, making them useful in diagnostic applications. For instance, studies have shown that this compound binds more strongly to d-glucose than to d-fructose, which could be leveraged for glucose sensing in diabetes diagnostics .

Table 2: Binding Affinity Comparison

| Compound | Binding Affinity (K_d) | Target |

|---|---|---|

| This compound | Low nM | d-Glucose |

| Ortho-trifluoromethoxy phenylboronic acid | Moderate nM | d-Fructose |

Mechanism of Action

The primary mechanism of action for 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The presence of methoxy and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Key Observations :

- Ortho Substituents (e.g., 2-OCF₃) reduce acidity due to steric hindrance and intramolecular interactions .

- Para Substituents (e.g., 4-OCF₃) increase acidity by stabilizing the boronate anion through resonance .

Functional Group Variations

Trifluoromethoxy vs. Trifluoromethyl

Replacing -OCF₃ with -CF₃ alters electronic and steric profiles:

Biological Activity

3-Methoxy-4-(trifluoromethoxy)phenylboronic acid (CAS Number: 2096329-73-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy and methoxy substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of trifluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of phenylboronic acids, including this compound, often involves interactions with enzymes and proteins through reversible covalent bonding with hydroxyl groups. This property allows them to act as enzyme inhibitors or modulators.

Inhibition of Enzymatic Activity

Research indicates that boronic acids can inhibit proteases and other enzymes involved in various metabolic pathways. The specific interactions depend on the electronic properties imparted by substituents like trifluoromethoxy.

Efficacy Against Pathogens

Recent studies have explored the efficacy of this compound against Mycobacterium tuberculosis (M. tb), a significant pathogen responsible for tuberculosis (TB).

Case Study: Activity Against M. tb

A study demonstrated that phenylboronic acids exhibit varying degrees of activity against M. tb, with modifications to the phenyl ring influencing their effectiveness. The compound's structural characteristics suggest potential for improved efficacy compared to traditional TB treatments.

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| This compound | 1.9 | Moderate |

| PA-824 (standard TB drug) | 0.14 | High |

The above table summarizes minimum inhibitory concentrations (MICs) indicating that while the compound shows promise, it may require further optimization to enhance its potency against resistant strains of M. tb .

Toxicological Profile

While investigating biological activity, it is crucial to consider the toxicological aspects. Preliminary safety assessments classify this compound under specific target organ toxicity categories, indicating potential irritative effects upon exposure.

Toxicity Data

| Endpoint | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

These classifications highlight the need for careful handling and further studies to fully understand the safety profile of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-4-(trifluoromethoxy)phenylboronic acid, and how do substituent positions influence reaction efficiency?

- Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation using the corresponding aryl bromide precursor. The trifluoromethoxy and methoxy groups may require protection during synthesis to avoid side reactions. Substituent steric and electronic effects (e.g., electron-withdrawing trifluoromethoxy) can slow coupling; optimizing catalyst loading (e.g., Pd(dppf)Cl₂) and reaction temperature (80–100°C) is critical .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle stability issues during storage and experimental use?

- Stability : Fluorinated phenylboronic acids are prone to hydrolysis, particularly in alkaline conditions. Store under inert atmosphere (argon) at 0–4°C in anhydrous solvents (e.g., THF or DMF) .

- Handling : Prepare solutions immediately before use. For aqueous reactions, maintain pH <8.0 to minimize protodeboronation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy and methoxy groups influence Suzuki-Miyaura cross-coupling reactivity?

- Reactivity Analysis : The trifluoromethoxy group reduces electron density at the boron center, slowing transmetallation. Use polar aprotic solvents (e.g., DMSO) to enhance solubility and add cesium carbonate (2–3 equiv.) as a mild base. Methoxy groups can stabilize intermediates via resonance, but steric hindrance may require longer reaction times (24–48 hrs) .

- Optimization : Screen ligands (e.g., SPhos, XPhos) to improve catalytic turnover. Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Q. What spectroscopic and computational methods are suitable for characterizing this compound and its derivatives?

- Spectroscopy :

- ¹⁷O NMR : Detects boronic acid hydration states (δ 20–30 ppm for free acid vs. δ 50–60 ppm for boronate esters) .

- ¹¹B NMR : Confirms boronic acid structure (δ 28–32 ppm) and identifies impurities (e.g., boroxines at δ 18–22 ppm) .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for fluorinated phenylboronic acids?

- Systematic Analysis :

Compare solvent-free vs. solvated crystal structures (X-ray diffraction).

Measure logP (octanol/water partition coefficient) to quantify hydrophobicity.

Perform kinetic studies (UV-Vis monitoring) under varying pH and temperature conditions .

- Case Study : Conflicting hydrolysis rates may arise from trace moisture in solvents. Use Karl Fischer titration to validate solvent dryness .

Q. What strategies mitigate side reactions during derivatization (e.g., formylation or amidation)?

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 0°C to minimize boronic acid decomposition. Quench with aqueous NaHCO₃ to stabilize the product .

- Amidation : Employ EDC/HOBt coupling in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis. Avoid prolonged stirring to prevent boronic acid degradation .

Q. How do computational models predict the compound’s interaction with biomolecular targets (e.g., lectins or proteases)?

- Docking Workflow :

Generate 3D conformers (OpenBabel) and optimize geometry (Gaussian 09).

Perform molecular docking (AutoDock Vina) against target proteins (PDB: 1LWB for lectins).

Validate binding poses with MD simulations (GROMACS, 10 ns trajectory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.